molecular formula C7H5BrN2S B6163772 7-bromo-1,2-benzothiazol-3-amine CAS No. 1820034-73-8

7-bromo-1,2-benzothiazol-3-amine

Cat. No.: B6163772
CAS No.: 1820034-73-8
M. Wt: 229.1
InChI Key:
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Description

7-bromo-1,2-benzothiazol-3-amine is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1,2-benzothiazol-3-amine can be achieved through various synthetic pathways. One common method involves the cyclization of 2-aminobenzenethiol with brominated aromatic compounds. For instance, the reaction of 2-aminobenzenethiol with 7-bromo-2-chlorobenzothiazole in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and one-pot multicomponent reactions are some of the advanced techniques employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-bromo-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.

    Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Formation of 7-substituted benzothiazoles.

    Oxidation: Formation of benzothiazole sulfoxides or sulfones.

    Reduction: Formation of benzothiazole thiols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-bromo-1,2-benzothiazol-3-amine involves its interaction with molecular targets such as enzymes and proteins. For example, it can inhibit the activity of DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial properties . Additionally, it can interact with various cellular pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-aminobenzothiazole
  • 7-chloro-1,2-benzothiazol-3-amine
  • 2-arylbenzothiazoles

Uniqueness

7-bromo-1,2-benzothiazol-3-amine is unique due to the presence of the bromine atom at the 7th position, which enhances its reactivity and potential biological activities compared to other benzothiazole derivatives. This unique substitution pattern allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

CAS No.

1820034-73-8

Molecular Formula

C7H5BrN2S

Molecular Weight

229.1

Purity

95

Origin of Product

United States

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